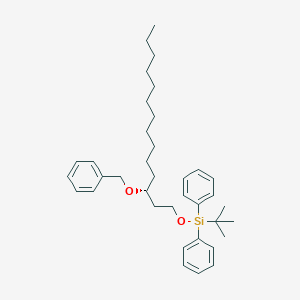
(R)-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane is an organic compound with the molecular formula C37H54O2Si. This compound is characterized by its complex structure, which includes a benzyloxy group, a tetradecyl chain, and a tert-butyl diphenylsilane moiety. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with an appropriate halide to form the benzyloxy group.
Attachment of the tetradecyl chain: The tetradecyl chain is introduced through a reaction with a suitable alkylating agent.
Formation of the tert-butyl diphenylsilane moiety: This step involves the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of ®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane is typically carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halides and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
N-Phenethyl-4-piperidinone: Another compound used in the synthesis of pharmaceuticals, particularly in the production of fentanyl analogs.
Uniqueness
®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C37H54O2Si |
|---|---|
Molecular Weight |
558.9 g/mol |
IUPAC Name |
tert-butyl-diphenyl-[(3R)-3-phenylmethoxytetradecoxy]silane |
InChI |
InChI=1S/C37H54O2Si/c1-5-6-7-8-9-10-11-12-18-25-34(38-32-33-23-16-13-17-24-33)30-31-39-40(37(2,3)4,35-26-19-14-20-27-35)36-28-21-15-22-29-36/h13-17,19-24,26-29,34H,5-12,18,25,30-32H2,1-4H3/t34-/m1/s1 |
InChI Key |
YWOULCWXKGXKMH-UUWRZZSWSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


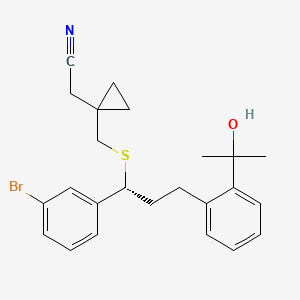
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)

![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)

![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)
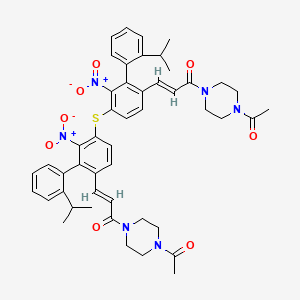

![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)
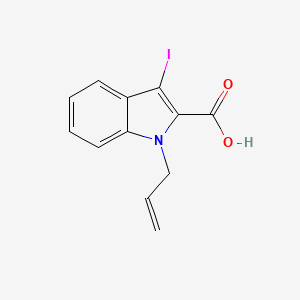
![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)
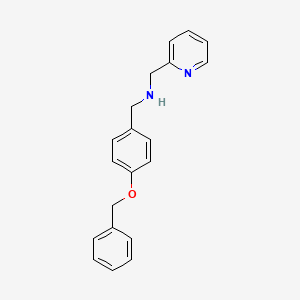
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)
